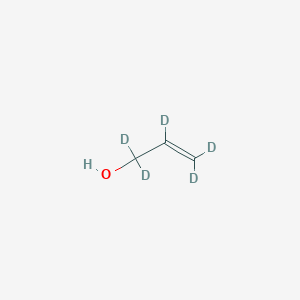
1,1,2,3,3-Pentadeuterioprop-2-en-1-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of deuterated compounds often involves the selective introduction of deuterium in place of hydrogen atoms in organic molecules. This can be achieved through various methods, such as the direct exchange of hydrogen with deuterium in the presence of a catalyst or by using deuterated reagents in the synthesis pathway. For instance, synthesis routes to similar compounds have been developed using proline-catalyzed reactions and hydrolytic kinetic resolution, as seen in the synthesis of pentadec-1-en-4-ol, which serves as a building block for various natural products (Harbindu et al., 2013)[https://consensus.app/papers/asymmetric-routes-application-syntheses-aculeatins-harbindu/aa5db40668715b8e844ce0d65e88b941/?utm_source=chatgpt].
Wissenschaftliche Forschungsanwendungen
Biological Activity and Applications
1,1,2,3,3-Pentadeuterioprop-2-en-1-ol and its derivatives have been studied for various biological activities. Notably, certain pentacyclic triterpenoids, which may structurally relate to the compound , have exhibited significant cytotoxicity against human acute monocytic leukemia cell line THP-1. These compounds also demonstrated an anti-inflammatory effect by inhibiting the activity of NF-κB and blocking the nuclear translocation of p65 (Li et al., 2016). Furthermore, the volatile compound 1-Octen-3-ol, which shares some structural similarities, has shown to inhibit conidia germination of Penicillium paneum, indicating potential antifungal applications (Chitarra et al., 2005).
Chemical and Catalytic Properties
The compound's chemical and catalytic properties have been explored in various contexts. For instance, studies on pentadec-1-en-4-ol, a structurally related compound, have shed light on its potential as a synthetic building block for natural products such as aculeatins F and epi-F, insect pheromone 5-hexadecanolide, and solenopsin (Harbindu et al., 2013). Moreover, (Z)-pent-2-en-1-ol and pent-1-en-3-ol, which share structural motifs with 1,1,2,3,3-Pentadeuterioprop-2-en-1-ol, have been studied for their reactivity with the nitrate radical (NO3) and dinitrogen pentoxide (N2O5), providing insights into their potential roles in atmospheric chemistry and environmental studies (Pfrang et al., 2007).
Safety And Hazards
As with any chemical compound, safety precautions are crucial:
- Toxicity : Assessing its toxicity profile is essential.
- Handling : Proper handling procedures, protective equipment, and ventilation are necessary.
- Storage : Store it in a cool, dry place away from direct sunlight.
- Disposal : Follow local regulations for disposal.
Zukünftige Richtungen
Future research on 1,1,2,3,3-Pentadeuterioprop-2-en-1-ol should focus on:
- Biological Activity : Investigate its potential applications in medicine or industry.
- Isotopic Effects : Explore how deuterium substitution impacts its behavior.
- Synthetic Methods : Develop efficient and scalable synthetic routes.
Eigenschaften
IUPAC Name |
1,1,2,3,3-pentadeuterioprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h2,4H,1,3H2/i1D2,2D,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXROGKLTLUQVRX-RHPBTXKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583749 | |
| Record name | (~2~H_5_)Prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,3,3-Pentadeuterioprop-2-en-1-ol | |
CAS RN |
102910-30-5 | |
| Record name | (~2~H_5_)Prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 102910-30-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)
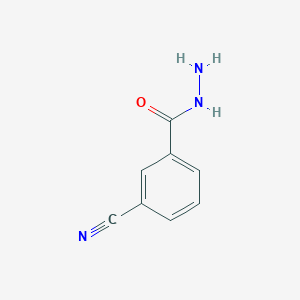
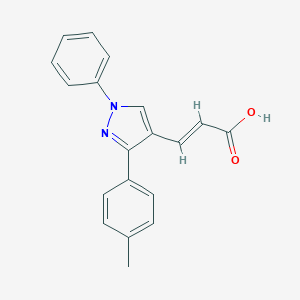
![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)
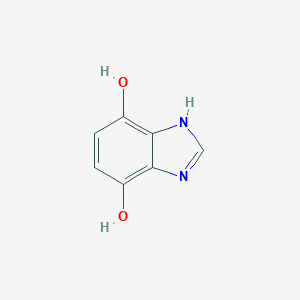
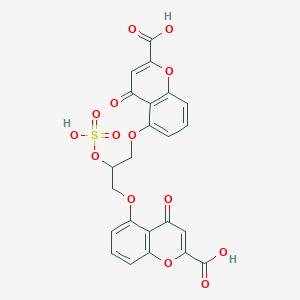

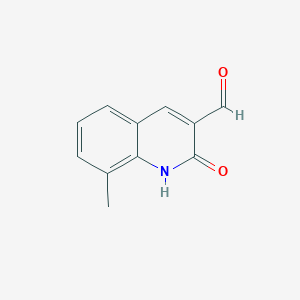

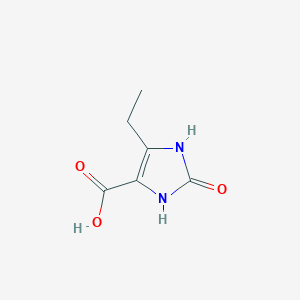


![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)